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Compound of Interest

Compound Name: Ethyl 2-cyano-2-phenylbutanoate

Cat. No.: B022250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for confirming the identity

of Ethyl 2-cyano-2-phenylbutanoate and its derivatives. Below, you will find detailed

experimental protocols, comparative data, and visualizations to aid in the characterization of

this important class of compounds.

Introduction to Ethyl 2-cyano-2-phenylbutanoate
Derivatives
Ethyl 2-cyano-2-phenylbutanoate and its analogues are versatile intermediates in organic

synthesis, finding applications in the development of various pharmaceutical agents. Accurate

identification and characterization of these compounds are crucial for ensuring the quality,

efficacy, and safety of the final products. This guide outlines the key analytical methodologies

for their structural elucidation and purity assessment.

Comparative Physicochemical Data
A summary of key physicochemical properties for Ethyl 2-cyano-2-phenylbutanoate and a

representative derivative is presented below. This data is essential for initial characterization

and for setting up appropriate analytical methods.
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Property
Ethyl 2-cyano-2-
phenylbutanoate

Ethyl 2-cyano-4-oxo-4-
phenylbutanoate

Molecular Formula C₁₃H₁₅NO₂ C₁₃H₁₃NO₃

Molecular Weight 217.27 g/mol [1] 231.25 g/mol [2]

CAS Number 718-71-8[1] 22984-74-3[2]

Appearance Low Melting Solid Not specified

Spectroscopic Data for Structural Elucidation
Spectroscopic techniques are paramount for the unambiguous identification of Ethyl 2-cyano-
2-phenylbutanoate derivatives. Below is a comparative summary of expected spectroscopic

data. Note: Specific data for a wide range of derivatives is not readily available in the public

domain; therefore, representative data and data from closely related structures are provided for

illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Derivative ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)

Ethyl (1-phenyl-1H-tetrazol-5-

ylsulfonyl)acetate (Illustrative

Example)

7.68-7.60 (5H, m), 4.67 (2H,

s), 4.22 (2H, q, J = 7.1 Hz),

1.24 (3H, t, J = 7.2 Hz)[3]

161.3, 153.3, 132.9, 131.7,

129.9 (2C), 125.6 (2C), 63.3,

59.5, 13.9[3]

Ethyl (Z)-3-(2-

methoxyphenyl)but-2-enoate

(Illustrative Example)

7.28-7.24 (m, 1H), 7.01 (dd,

J=7.5, 1.8 Hz, 1H), 6.95-6.91

(m, 1H), 6.89 (d, J=8.3 Hz,

1H), 5.95-5.94 (m, 1H), 4.00-

3.93 (m, 2H), 3.79 (s, 3H), 2.14

(dd, J=1.5, 0.7 Hz, 3H), 1.04

(td, J=7.1, 0.7 Hz, 3H)[4]

165.8, 155.5, 153.3, 130.5,

128.8, 128.1, 120.4, 119.0,

110.8, 59.6, 55.6, 26.2, 14.1[4]

Mass Spectrometry (MS)
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Derivative Ionization Mode Key Fragment Ions (m/z)

Ethyl (1-phenyl-1H-tetrazol-5-

ylsulfonyl)acetate (Illustrative

Example)

Electrospray (ES+) 297 (M+H)⁺[3]

Ethyl Methanoate (Illustrative

Fragmentation)
Electron Ionization (EI)

Molecular Ion, [M-H]⁺, [M-

CH₂CH₃]⁺, [M-OCH₂CH₃]⁺,

[COOCH₂CH₃]⁺, [CH₂CH₃]⁺[5]

Infrared (IR) Spectroscopy
| Derivative | Key IR Absorptions (cm⁻¹) | |---|---|---| | Ethyl (1-phenyl-1H-tetrazol-5-

ylsulfonyl)acetate (Illustrative Example) | 3000, 1736 (C=O, ester), 1341, 1251, 1160, 1015,

765, 655[3] | | Ethyl (Z)-3-(2-methoxyphenyl)but-2-enoate (Illustrative Example) | 3028, 2951,

1750, 1722 (C=O, ester), 1333, 1181, 752, 690[4] |

Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and

comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and identify the number and connectivity of

protons and carbons.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.
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Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).[3]

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

Reference the spectrum to the solvent peak (CDCl₃ at 77.2 ppm).[3]

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the

chemical shifts and coupling constants to elucidate the structure. Use the ¹³C NMR spectrum

to identify the number of unique carbon environments.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) or Electron Ionization

(EI) source.

Protocol:

Sample Preparation:

ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a

concentration of approximately 10-100 ng/mL.

EI: For volatile compounds, direct injection or GC-MS can be used.

Data Acquisition:

Acquire the mass spectrum in the appropriate mass range.

For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns.
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Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺ for ESI). Analyze the

fragmentation pattern to confirm the presence of key structural motifs.

High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and separate it from related impurities.

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

Protocol:

Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and

water (e.g., 50:50 v/v), often with a small amount of acid (e.g., 0.1% formic or phosphoric

acid) to improve peak shape.[6][7]

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of

approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

Chromatographic Conditions:

Column: C18, 5 µm, 4.6 x 150 mm.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection: UV at 225 nm or another appropriate wavelength based on the compound's UV

spectrum.[8]

Column Temperature: 30 °C.[8]

Data Analysis: Determine the retention time of the main peak. Calculate the percentage

purity based on the peak area of the main component relative to the total peak area of all

components.

Visualizing Workflows and Relationships
General Synthesis Workflow
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The following diagram illustrates a generalized synthetic pathway for Ethyl 2-cyano-2-
phenylbutanoate derivatives.

General Synthesis of Ethyl 2-cyano-2-phenylbutanoate Derivatives

Substituted Phenylacetonitrile

Ethyl 2-cyano-2-phenylbutanoate Derivative

Ethyl Halide (e.g., Ethyl Bromide) Base (e.g., NaH, NaOEt)

Alkylation

Click to download full resolution via product page

Caption: A simplified representation of a common synthetic route.

Analytical Workflow for Identity Confirmation
This diagram outlines the logical flow of experiments to confirm the identity of a synthesized

derivative.

Analytical Workflow for Identity Confirmation

Synthesized Compound

Purity Assessment (HPLC) Structural Elucidation

Confirmed Identity

NMR (¹H, ¹³C) Mass Spectrometry IR Spectroscopy
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Caption: A logical flow for confirming the identity of a target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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